physicochemical properties of Z-Val-Gly-OH (CAS 2790-84-3)
physicochemical properties of Z-Val-Gly-OH (CAS 2790-84-3)
An In-Depth Technical Guide to the Physicochemical Properties of Z-Val-Gly-OH (CAS 2790-84-3)
Introduction
N-Carbobenzyloxy-L-valyl-L-glycine, commonly referred to as Z-Val-Gly-OH, is a protected dipeptide of significant interest in the fields of medicinal chemistry and peptide synthesis.[1] Its structure, comprising L-valine and glycine linked by a peptide bond with a benzyloxycarbonyl (Z) group protecting the N-terminus, makes it a valuable building block for the synthesis of more complex peptides and peptidomimetics.[2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, enabling researchers to optimize reaction conditions, develop robust analytical methods, and formulate stable preparations.
This guide provides a comprehensive analysis of the core physicochemical characteristics of Z-Val-Gly-OH. Moving beyond a simple data sheet, this document delves into the causality behind its properties, offers detailed, field-proven experimental protocols for their determination, and grounds all claims in authoritative references. The insights herein are designed to empower researchers to utilize this important reagent with confidence and precision.
Chemical Identity and Molecular Structure
The identity of a chemical compound is the foundation upon which all other properties are built. The key identifiers and structural attributes of Z-Val-Gly-OH are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 2790-84-3 | [1][2][3] |
| Molecular Formula | C₁₅H₂₀N₂O₅ | [1][3] |
| Molecular Weight | 308.33 g/mol | [1][2][3] |
| Synonyms | Z-L-valyl-L-glycine, Z-Val-Gly-OH | [1][3] |
Molecular Structure:
The structure reveals three key functional regions that dictate the molecule's behavior:
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The N-Terminal Z-group: This bulky, hydrophobic benzyloxycarbonyl group protects the amino terminus from unwanted reactions during peptide synthesis. Its aromatic nature influences solubility and provides distinct spectroscopic signals.
-
The Dipeptide Core: Comprising L-valine and glycine, this section includes a stable amide (peptide) bond. The bulky, non-polar isopropyl side chain of valine further contributes to the molecule's hydrophobic character.
-
The C-Terminal Carboxylic Acid: This is the primary ionizable group on the molecule, making it acidic. Its ability to deprotonate is critical for solubility in aqueous bases and for subsequent coupling reactions.
Core Physicochemical Properties
A quantitative understanding of the physical properties of Z-Val-Gly-OH is essential for its handling, purification, and application.
| Property | Value | Significance | Source(s) |
| Appearance | White to off-white solid powder | A primary indicator of compound identity and purity. | [1][2] |
| Melting Point | 146-150 °C | A narrow melting range is a key criterion for assessing purity. | [1] |
| Optical Rotation | [α]²⁰D = -23.0° ± 1° (c=3% in MeOH) | Confirms the stereochemical integrity of the L-valine chiral center. | [1] |
Solubility Profile
The solubility of Z-Val-Gly-OH is a balance between its hydrophobic elements (Z-group, valine side chain) and its polar/ionizable moieties (peptide backbone, carboxylic acid). It is generally expected to have low solubility in water at neutral or acidic pH but will exhibit increased solubility in organic solvents (like Methanol, DMF, DMSO) and in aqueous alkaline solutions where the carboxylic acid is deprotonated to the more soluble carboxylate salt.
This protocol establishes a self-validating system for measuring solubility in a given solvent. The causality behind this method is that by approaching equilibrium from two directions (undersaturation and supersaturation), the convergence of the results provides a high degree of confidence in the final value.
-
Preparation of Solutions:
-
Undersaturation: Add an excess amount of Z-Val-Gly-OH powder to a known volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.
-
Supersaturation: Prepare a concentrated stock solution in a highly soluble organic solvent (e.g., DMSO). Add a small aliquot of this stock to the test solvent to induce precipitation, creating a slurry.
-
-
Equilibration: Place both vials on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove any undissolved particulates, which would falsely elevate the measured concentration, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Dilute the clarified supernatant into a suitable mobile phase and quantify the concentration of Z-Val-Gly-OH using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The solubility is confirmed when the concentration values determined from the undersaturated and supersaturated approaches are in close agreement (e.g., within 15%).
Acidity Constant (pKa)
The pKa value is a measure of the acidity of the C-terminal carboxylic acid group. This parameter is crucial for predicting the charge state of the molecule at a given pH, which in turn affects its solubility, reactivity in coupling reactions, and chromatographic behavior. Given its structure as a carboxylic acid, the pKa is expected to be in the range of 2-4.
This method directly measures the change in pH as a function of added base, allowing for a precise determination of the acid's inflection point.[4]
-
Sample Preparation: Accurately weigh a sample of Z-Val-Gly-OH and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be required if aqueous solubility is low.
-
System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.
-
Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant. Add smaller increments near the expected equivalence point to improve resolution.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of steepest slope) from the first derivative of the curve (d(pH)/dV).
-
The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[5] This is the point where the concentrations of the protonated acid (–COOH) and the deprotonated carboxylate (–COO⁻) are equal.
-
Caption: Workflow for pKa determination via potentiometric titration.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of Z-Val-Gly-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atom-level information about the molecular structure.[6] For Z-Val-Gly-OH, ¹H NMR is used to confirm the presence of all proton-containing functional groups and their connectivity.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals around 7.3-7.4 ppm corresponding to the five protons of the phenyl ring in the Z-group.
-
Benzylic Protons: A singlet around 5.1 ppm for the two CH₂ protons of the Z-group.
-
Amide Protons: Two distinct signals, likely between 6.5-8.5 ppm, corresponding to the NH protons of the valine and glycine residues.
-
Alpha-Protons: Signals for the α-CH of valine and the α-CH₂ of glycine.
-
Side-Chain Protons: Signals corresponding to the CH and two CH₃ groups of the valine side chain.
-
Carboxylic Acid Proton: A broad singlet at a high chemical shift (>10 ppm), which may be absent if exchanged with deuterium from the solvent.
-
Sample Preparation: Accurately weigh ~5-10 mg of Z-Val-Gly-OH and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for peptides as it helps to resolve amide proton signals.[7]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The experiment involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).
-
Data Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. The resulting spectrum must be phased and baseline-corrected to ensure accurate integration and peak picking.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretch (broad) | 3300 - 2500 |
| N-H (Amide) | Stretch | 3400 - 3200 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Carbamate) | Stretch | ~1715 - 1680 |
| C=O (Carboxylic Acid) | Stretch | ~1725 - 1700 |
| C=O (Amide I) | Stretch | ~1680 - 1630 |
| C=C (Aromatic) | Stretch | ~1600, ~1475 |
| N-H (Amide II) | Bend | ~1550 - 1510 |
ATR is a common technique for solid samples as it requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the Z-Val-Gly-OH powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands and comparing them to known values for the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of Z-Val-Gly-OH with high precision.
Expected Mass Spectrometry Results: Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the expected primary ions would be:
-
[M+H]⁺: 309.33 m/z
-
[M+Na]⁺: 331.31 m/z
-
[M+K]⁺: 347.28 m/z
-
Sample Preparation: Prepare a dilute solution of Z-Val-Gly-OH (~1-10 µg/mL) in a suitable solvent system, typically one compatible with HPLC, such as methanol or acetonitrile/water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample into the ESI source of the mass spectrometer either directly via a syringe pump or through an HPLC system.
-
Ionization: In the ESI source, the sample solution is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., [M+H]⁺) are ejected into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The spectrum is then analyzed to confirm the presence of the expected molecular ions.
Stability and Storage
Proper storage is critical to maintain the integrity and purity of Z-Val-Gly-OH.
| Condition | Duration | Source(s) |
| Powder at -20°C | 3 years | [2] |
| Powder at 4°C | 2 years | [2] |
| In Solvent at -80°C | 6 months | [2] |
| In Solvent at -20°C | 1 month | [2] |
The compound should be protected from moisture to prevent potential hydrolysis of the Z-group or the peptide bond.[8] It is incompatible with strong oxidizing agents.[8] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container in a freezer (-20°C).
Safety and Handling
As with any chemical reagent, proper laboratory safety practices should be followed when handling Z-Val-Gly-OH.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[9]
-
First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[9]
Conclusion
Z-Val-Gly-OH is a well-defined chemical entity with distinct and measurable physicochemical properties. Its identity is confirmed by its molecular weight of 308.33 g/mol , a melting point of 146-150 °C, and specific spectroscopic signatures in NMR, IR, and MS.[1][2] Its solubility is dictated by a balance of hydrophobic and acidic functionalities, while its single pKa governs its charge state in solution. The protocols and data presented in this guide provide researchers with the necessary framework to confidently handle, analyze, and employ Z-Val-Gly-OH in their synthetic and developmental workflows, ensuring both reproducibility and the integrity of their scientific outcomes.
References
-
ZL-valil-L-glicina. Chem-Impex. [Link]
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Z-Gly-Gly-OH. Chem-Impex. [Link]
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Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. American Chemical Society. [Link]
-
FOR-VAL-GLY-OH Safety Data Sheets(SDS). lookchem. [Link]
-
Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. [Link]
-
Determination of The Pka Values of An Amino Acid. Scribd. [Link]
-
Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
INFRARED SPECTROSCOPY (IR). UT Dallas. [Link]
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Val-Gly-OH | CAS 2790-84-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 5. scribd.com [scribd.com]
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- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
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